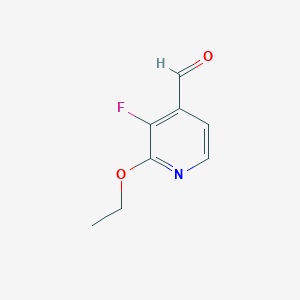

2-Ethoxy-3-fluoropyridine-4-carbaldehyde

Description

Influence of Fluorine Substitution on Pyridine (B92270) Ring Reactivity and Synthetic Pathways

The introduction of fluorine atoms into a pyridine ring dramatically alters its physicochemical properties. Fluorine is the most electronegative element, and its substitution on the pyridine scaffold can significantly impact the ring's electron density. This modification can enhance metabolic stability, increase lipophilicity, and alter the basicity (pKa) of the nitrogen atom, all of which are crucial parameters in drug design. echemi.com

From a reactivity standpoint, a fluorine substituent can make the pyridine ring more susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in the synthesis of complex molecules. nih.gov For instance, a 2-fluoropyridine (B1216828) is significantly more reactive towards nucleophiles than its 2-chloro counterpart. nih.gov The position of the fluorine atom is critical; for example, 3-substituted pyridines containing alkoxy groups can undergo fluorination with a high degree of selectivity at the 2-position. nih.gov This predictable reactivity allows chemists to design specific synthetic pathways for creating highly functionalized pyridine derivatives.

Pyridine Carbaldehydes as Foundational Building Blocks in Heterocyclic Synthesis

Pyridine carbaldehydes, which are pyridine rings bearing an aldehyde group (-CHO), are exceptionally versatile intermediates in organic synthesis. The aldehyde functionality serves as a reactive handle for a multitude of chemical transformations. It can participate in condensation reactions, be oxidized to a carboxylic acid, or be reduced to an alcohol, providing numerous avenues for molecular elaboration.

These compounds are pivotal in constructing more complex heterocyclic systems. For example, they are common starting materials in multicomponent reactions, which allow for the efficient assembly of intricate molecular frameworks in a single step. researchgate.net The Vilsmeier-Haack reaction is a notable method for the formylation of heterocyclic compounds to produce carbaldehydes, which can then be used to build fused ring systems like pyrazolo[3,4-b]pyridines. mdpi.com

Academic Research Context for 2-Ethoxy-3-fluoropyridine-4-carbaldehyde within Complex Molecular Architectures

Based on a thorough review of available scientific literature, there is no specific information detailing the synthesis, properties, or direct applications of this compound. This suggests that it is either a novel compound, a highly specialized intermediate not widely reported in the public domain, or a theoretical structure for which synthetic routes and applications are still being explored.

However, we can infer its potential academic research context by considering its structural components. The combination of a pyridine core, a fluorine substituent at the 3-position, an ethoxy group at the 2-position, and a carbaldehyde at the 4-position creates a molecule with a unique electronic and steric profile. The interplay of these functional groups would likely make it a valuable building block for creating complex, multi-substituted heterocyclic compounds. Researchers in medicinal chemistry could be interested in such a scaffold for developing new therapeutic agents, while materials scientists might explore its use in creating novel organic electronics. The specific arrangement of substituents would offer chemists precise control over subsequent synthetic transformations, making it a potentially powerful tool in the design and synthesis of new molecular entities.

Properties

IUPAC Name |

2-ethoxy-3-fluoropyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-2-12-8-7(9)6(5-11)3-4-10-8/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKKBYMOHQRXDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=C1F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 2 Ethoxy 3 Fluoropyridine 4 Carbaldehyde and Congeneric Structures

Retrosynthetic Analysis and Key Bond Disconnections

A retrosynthetic analysis of 2-ethoxy-3-fluoropyridine-4-carbaldehyde suggests several plausible disconnection points, guiding the formulation of a convergent and efficient synthetic strategy. The primary disconnections considered are of the C-C bond of the carbaldehyde group and the C-F and C-O bonds of the fluoro and ethoxy substituents, respectively.

Primary Disconnections:

C4-CHO Bond: Disconnection of the carbaldehyde group at the C4 position is a logical primary step. This leads to a 2-ethoxy-3-fluoropyridine intermediate. The formyl group can be introduced in a forward sense via several methods, including directed ortho-metalation (DoM) of a suitable precursor followed by reaction with a formylating agent like N,N-dimethylformamide (DMF), or through a Vilsmeier-Haack reaction on an activated pyridine (B92270) ring.

C3-F and C2-O Bonds: Subsequent disconnections of the fluoro and ethoxy groups from the pyridine core open up several synthetic pathways. The order of these disconnections is critical and depends on the chosen synthetic strategy.

Strategy A: Fluorine first. This approach involves the synthesis of a 3-fluoropyridine derivative, followed by the introduction of the ethoxy group at the C2 position and subsequent formylation at C4.

Strategy B: Ethoxy first. This pathway commences with a 2-ethoxypyridine derivative, followed by regioselective fluorination at the C3 position and final formylation.

Approaches to Pyridine Ring Functionalization with Fluorine and Ethoxy Moieties

The successful synthesis of this compound hinges on the regioselective introduction of the fluorine and ethoxy groups onto the pyridine ring. This section explores various methodologies to achieve this, considering both the timing and the chemical compatibility of each transformation.

Regioselective Introduction of the Fluorine Atom

The introduction of a fluorine atom at a specific position on an aromatic ring can be challenging. Several methods have been developed to achieve regioselective fluorination of pyridines.

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of specific C-H bonds adjacent to a directing metalation group (DMG). In the context of pyridine synthesis, a substituent can direct the deprotonation of an adjacent position by an organolithium base, creating a nucleophilic center that can then be quenched with an electrophilic fluorine source.

For the synthesis of a 3-fluoropyridine derivative, one could envision a scenario where a DMG at the C2 or C4 position directs lithiation to C3. For instance, starting with a 2-substituted pyridine, where the substituent is a potent DMG (e.g., an amide or a protected alcohol), deprotonation would occur at the C3 position. Subsequent reaction with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), would introduce the fluorine atom at the desired position.

A plausible synthetic route could involve the ortho-lithiation of 3-fluoropyridine itself to introduce a substituent at the 2-position. For example, the reaction of 3-fluoropyridine with n-butyllithium in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) can lead to lithiation at the C2 position. This lithiated intermediate can then be reacted with an electrophile to install a group that can later be converted to the ethoxy group.

| Reaction | Directing Group | Base | Fluorinating Agent | Product | Ref. |

| ortho-Fluorination of 2-chloropyridine | Chloro | LDA | NFSI | 2-Chloro-3-fluoropyridine | |

| Lithiation of 3-fluoropyridine | Fluoro | n-BuLi/DABCO | Hexachloroethane (for subsequent Cl introduction) | 2-Chloro-3-fluoropyridine | ijpcbs.com |

Nucleophilic aromatic substitution (SNAr) is a common method for introducing substituents onto electron-deficient aromatic rings, such as pyridines. This approach typically involves the displacement of a good leaving group (e.g., a halide) by a nucleophile.

To introduce a fluorine atom at the C3 position, a precursor with a suitable leaving group at this position would be required. However, SNAr reactions on pyridines are most facile at the C2 and C4 positions due to the stabilizing effect of the nitrogen atom on the intermediate Meisenheimer complex. Therefore, direct fluorination at C3 via SNAr on a 3-halopyridine is generally less favorable.

An alternative SNAr strategy involves the use of a dihalopyridine precursor. For instance, starting with 2,3-dichloropyridine, one could selectively displace one of the chloro groups with a fluoride source. The regioselectivity of this reaction would be crucial. In some cases, the reaction of 2,3,6-trifluoropyridine with sodium ethoxide has been shown to occur preferentially at the 2-position. This suggests that the C2 position is more activated towards nucleophilic attack.

| Substrate | Nucleophile | Solvent | Product | Key Observation | Ref. |

| 2-Fluoropyridine (B1216828) | Sodium Ethoxide | Ethanol | 2-Ethoxypyridine | 2-Fluoropyridine reacts 320 times faster than 2-chloropyridine. | wikipedia.org |

| 2,3,6-Trifluoropyridine | Sodium Ethoxide | Ethanol | 2-Ethoxy-3,6-difluoropyridine | Preferential substitution at the 2-position. | wikipedia.org |

The Balz-Schiemann reaction and related diazotization-fluorination methods are classic and reliable routes for the synthesis of aryl fluorides from the corresponding primary aromatic amines. This process involves the conversion of an amino group to a diazonium salt, which is then thermally or photochemically decomposed in the presence of a fluoride source (e.g., tetrafluoroborate, BF4-) to yield the aryl fluoride.

For the synthesis of a 3-fluoropyridine derivative, this would entail starting with a 3-aminopyridine precursor. For example, 2-chloro-3-aminopyridine can be converted to 2-chloro-3-fluoropyridine via a diazotization reaction using tert-butyl nitrite and copper(II) fluoride. This method avoids the use of hazardous anhydrous hydrogen fluoride. The resulting 2-chloro-3-fluoropyridine can then be further functionalized.

| Starting Material | Reagents | Product | Yield | Ref. |

| 3-Aminopyridine | NaNO2, HBF4 | 3-Fluoropyridine | Moderate | wikipedia.org |

| 2-Chloro-3-aminopyridine | t-BuONO, CuF2 | 2-Chloro-3-fluoropyridine | Good | organic-chemistry.org |

Incorporation of the Ethoxy Group

The introduction of the ethoxy group can be achieved through several methods, with nucleophilic aromatic substitution being the most common.

As established in the previous section, the SNAr reaction of a halopyridine with sodium ethoxide is a straightforward method for installing an ethoxy group. The reactivity of the leaving group is a critical factor. Studies have shown that a fluorine atom at the C2 position of a pyridine ring is an excellent leaving group in SNAr reactions, often being displaced more readily than chlorine or bromine.

Therefore, a highly effective strategy for the synthesis of the 2-ethoxy-3-fluoro moiety would involve the preparation of a 2,3-dihalopyridine, preferably 2-fluoro-3-chloropyridine or 2,3-difluoropyridine. Subsequent reaction with sodium ethoxide would be expected to proceed with high regioselectivity, with the ethoxide preferentially displacing the halide at the more activated C2 position. For example, the reaction of 2-chloro-3-fluoropyridine with sodium ethoxide would likely yield 2-ethoxy-3-fluoropyridine.

| Substrate | Reagent | Product | Rationale |

| 2-Chloro-3-fluoropyridine | Sodium Ethoxide | 2-Ethoxy-3-fluoropyridine | The C2 position is highly activated towards nucleophilic attack. |

| 2,3-Difluoropyridine | Sodium Ethoxide | 2-Ethoxy-3-fluoropyridine | The C2-F bond is more labile than the C3-F bond in SNAr. |

Etherification Reactions on Hydroxylated Pyridine Precursors

A primary route to installing the 2-ethoxy group on the pyridine ring involves the etherification of a corresponding 2-hydroxypyridine (or its tautomeric form, pyridin-2-one) precursor. The Williamson ether synthesis is a classic and widely employed method for this transformation. lookchem.comnih.govdntb.gov.uanih.gov This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide or another suitable leaving group from an alkylating agent. dntb.gov.ua

In the context of synthesizing 2-ethoxy-3-fluoropyridine, the logical precursor would be 3-fluoro-2-hydroxypyridine. The hydroxyl group of this precursor is first deprotonated using a strong base, such as sodium hydride (NaH) or potassium hydride (KH), to form the more nucleophilic pyridin-2-olate anion. nih.gov This anion is then reacted with an ethylating agent like iodoethane or bromoethane to form the desired ether linkage.

Reaction Scheme: Williamson Ether Synthesis

An alternative strategy involves nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a leaving group at the C2 position, such as a chlorine or bromine atom. In this approach, a solution of sodium ethoxide, prepared by reacting sodium metal or sodium hydride with ethanol, is reacted with a substrate like 2-chloro-3-fluoropyridine. The electron-withdrawing nature of the pyridine nitrogen and the fluorine substituent facilitates the attack of the ethoxide nucleophile at the C2 position, leading to the displacement of the chloride and formation of the target ethoxy-substituted pyridine. This method is particularly useful when the corresponding 2-halopyridine is more readily accessible than the 2-hydroxypyridine.

| Precursor | Reagents | Method | Product |

| 3-Fluoro-2-hydroxypyridine | 1. NaH 2. CH₃CH₂I | Williamson Ether Synthesis | 2-Ethoxy-3-fluoropyridine |

| 2-Chloro-3-fluoropyridine | NaOEt, EtOH | Nucleophilic Aromatic Substitution | 2-Ethoxy-3-fluoropyridine |

Cyclization Reactions Involving Ethoxy-Substituted Ring Systems

De novo synthesis of the pyridine ring offers another powerful approach, where the ethoxy substituent is incorporated as part of one of the acyclic precursors. Multicomponent reactions, such as the Hantzsch or Bohlmann–Rahtz pyridine syntheses, are versatile methods for constructing the pyridine core from simpler building blocks. wikipedia.orgrsc.orgresearchgate.net

For instance, in a modified Hantzsch-type synthesis, an enamine or enol ether bearing an ethoxy group could be condensed with a 1,3-dicarbonyl compound and an ammonia source. The challenge lies in designing precursors that will lead to the specific 2-ethoxy-3-fluoro substitution pattern with correct regioselectivity.

A more direct approach involves the hetero-Diels–Alder reaction between a 1-aza-diene and a suitable dienophile. A 1-ethoxy-substituted 1-aza-diene could theoretically undergo a [4+2] cycloaddition to form a dihydropyridine intermediate, which upon oxidation would yield the aromatic 2-ethoxypyridine ring. For example, the reaction of 5-alkoxyoxazoles with various dienophiles has been shown to produce polysubstituted 3-hydroxypyridines, which could then be functionalized. google.com A similar strategy starting with appropriately substituted azadienes could potentially build the desired 2-ethoxy-3-fluoropyridine core.

These cyclization strategies are advantageous for creating highly substituted pyridines in a single step but often require careful optimization to control the regiochemical outcome. rsc.org

| Cyclization Strategy | Key Precursors | Description |

| Hantzsch-type Synthesis | Ethoxy-containing enamine, 1,3-dicarbonyl compound, ammonia source | Condensation and cyclization to form a dihydropyridine, followed by oxidation. |

| Bohlmann–Rahtz Synthesis | Ethoxy-substituted enamine, ethynyl ketone | Michael addition followed by high-temperature cyclodehydration to yield a trisubstituted pyridine. rsc.org |

| Hetero-Diels–Alder Reaction | 1-Ethoxy-substituted 1-aza-diene, dienophile | [4+2] cycloaddition to form a dihydropyridine intermediate, followed by aromatization. |

Methodologies for Installing the Carbaldehyde Moiety at the C4 Position

Once the 2-ethoxy-3-fluoropyridine scaffold is in hand, the next crucial step is the introduction of the carbaldehyde group at the C4 position. Several classical and modern formylation techniques can be considered.

Formylation Reactions on Substituted Pyridine Scaffolds

Direct formylation of aromatic and heteroaromatic rings is a common strategy for introducing an aldehyde group. The Vilsmeier-Haack reaction is a powerful method that utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a disubstituted formamide like N,N-dimethylformamide (DMF). rsc.orgwikipedia.orgacs.orgchemicalbook.com This reagent is a mild electrophile that reacts with electron-rich aromatic systems. The 2-ethoxy group on the pyridine ring is an activating, ortho-, para-directing group, which should favor electrophilic substitution at the C4 (para) and C6 (ortho) positions. The steric hindrance from the adjacent fluorine at C3 may further promote substitution at the C4 position.

Vilsmeier-Haack Reaction Mechanism:

Formation of the electrophilic Vilsmeier reagent ([CHCl=N(CH₃)₂]⁺Cl⁻) from POCl₃ and DMF.

Electrophilic attack of the reagent on the C4 position of 2-ethoxy-3-fluoropyridine.

Hydrolysis of the resulting iminium salt intermediate during aqueous workup to yield the carbaldehyde.

The Duff reaction is another method for the ortho-formylation of activated aromatic rings, particularly phenols, using hexamethylenetetramine (HMTA) in an acidic medium like trifluoroacetic acid. google.comrsc.orgbeilstein-journals.orgnih.gov While typically used for phenols, its application to activated heteroaromatics like 2-ethoxypyridine could be explored, although the Vilsmeier-Haack reaction is generally more common for this type of substrate.

| Reaction | Reagents | Key Features |

| Vilsmeier-Haack | POCl₃, DMF | Formylates electron-rich aromatic and heteroaromatic rings. The 2-ethoxy group activates the ring for substitution, directing to the C4 position. rsc.orgwikipedia.org |

| Duff Reaction | Hexamethylenetetramine (HMTA), Acid (e.g., TFA) | Primarily for ortho-formylation of phenols but can be applied to other activated rings. beilstein-journals.orgnih.gov |

Oxidation of Methyl or Hydroxymethyl Precursors

An alternative and highly reliable strategy for installing the aldehyde function involves the oxidation of a precursor in which the C4 position is already functionalized with a methyl or hydroxymethyl group. This two-step approach (functionalization followed by oxidation) often provides better control and higher yields than direct formylation.

The synthesis of the required 2-ethoxy-3-fluoro-4-methylpyridine could be achieved through various pyridine synthesis methods or by functionalizing the pre-formed 2-ethoxy-3-fluoropyridine ring. Once obtained, the 4-methyl group can be oxidized to the carbaldehyde.

Several methods exist for the oxidation of methylpyridines (picolines). google.com

Vapor-phase catalytic oxidation: A common industrial method where a mixture of 4-picoline and air is passed over a heated metal oxide catalyst (e.g., vanadium-molybdenum). google.com This method is often too harsh for complex, functionalized lab-scale syntheses.

Multi-step chemical oxidation: A milder, more controlled laboratory-scale approach involves a sequence of reactions:

N-Oxidation: The pyridine nitrogen is first oxidized to the N-oxide using an oxidant like hydrogen peroxide in acetic acid.

Rearrangement: The 4-methylpyridine N-oxide is treated with acetic anhydride, which leads to a rearrangement to form 4-(acetoxymethyl)pyridine.

Hydrolysis: The resulting acetate ester is hydrolyzed under basic conditions to yield (pyridin-4-yl)methanol.

Oxidation: The primary alcohol, (2-ethoxy-3-fluoropyridin-4-yl)methanol, is then oxidized to the final carbaldehyde using a variety of mild oxidizing agents, such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Dess-Martin periodinane. rsc.org

This sequence provides a robust and scalable route to pyridine-4-carbaldehydes from their 4-methyl precursors.

| Precursor | Reagent(s) for Oxidation | Product | Notes |

| 2-Ethoxy-3-fluoro-4-methylpyridine | 1. H₂O₂/AcOH 2. Ac₂O 3. NaOH(aq) 4. MnO₂ | This compound | Multi-step sequence via the hydroxymethyl intermediate. rsc.org |

| (2-Ethoxy-3-fluoropyridin-4-yl)methanol | PCC or DMP | This compound | Direct oxidation of the alcohol precursor. |

Palladium-Catalyzed C-H Functionalization for Aldehyde Formation

In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds, offering more atom-economical synthetic routes. nih.govnih.gov Palladium-catalyzed reactions have been developed for the C-H arylation, alkenylation, and alkylation of pyridine derivatives. rsc.orgnih.gov

The direct C-H formylation of 2-ethoxy-3-fluoropyridine at the C4 position using a palladium catalyst is a theoretically attractive but challenging strategy. Such a reaction would require a directing group to guide the palladium catalyst to the desired C-H bond. The pyridine nitrogen itself can act as a directing group, typically favoring functionalization at the C2 position. However, C-H activation at other positions can be achieved through the use of specifically designed directing groups attached to the pyridine ring or by exploiting the electronic and steric properties of existing substituents.

While methods for the palladium-catalyzed C-H functionalization of pyridine N-oxides at the ortho-position have been reported, achieving selective C4-formylation on a 2,3-disubstituted pyridine remains a significant synthetic hurdle. Research in this area is ongoing, and future developments may provide a direct route to the target aldehyde, but currently, it is a less established method compared to classical formylation or oxidation pathways.

Integrated Multi-Step Synthetic Sequences

The synthesis of a complex molecule like this compound necessitates the integration of several synthetic steps into a logical and efficient sequence. beilstein-journals.org Based on the methodologies discussed, a plausible multi-step synthetic route can be designed.

Plausible Synthetic Pathway:

Ring Formation/Functionalization: The synthesis would likely begin with a commercially available or readily synthesized fluorinated pyridine, such as 2,3-difluoropyridine or a related precursor.

Introduction of Hydroxyl/Methyl Group: A key step would be the regioselective introduction of either a hydroxyl group (precursor to the ethoxy group) or a methyl group (precursor to the carbaldehyde) at the C2 or C4 position, respectively. For example, nucleophilic substitution on 2,3-difluoro-5-chloropyridine with ammonia can lead to 2-amino-3-fluoro-5-chloropyridine, which can serve as a building block.

Etherification: If a 2-hydroxypyridine intermediate is formed, it would be converted to the 2-ethoxy ether via Williamson ether synthesis as described in section 2.2.2.1.

C4-Functionalization: A methyl group could be installed at the C4 position using organometallic cross-coupling reactions (e.g., Suzuki or Stille coupling) on a 4-halopyridine intermediate.

Oxidation: Finally, the 4-methyl group would be oxidized to the carbaldehyde using the multi-step procedure outlined in section 2.3.2 (N-oxidation, rearrangement, hydrolysis, and final oxidation).

This integrated approach combines well-established, high-yielding reactions to build up the complexity of the target molecule in a controlled, step-wise manner, navigating the challenges of regioselectivity and functional group compatibility.

Comprehensive Reactivity and Transformation Profiles of 2 Ethoxy 3 Fluoropyridine 4 Carbaldehyde

Reactivity of the Pyridine (B92270) Nucleus

The reactivity of the pyridine ring in 2-ethoxy-3-fluoropyridine-4-carbaldehyde is a nuanced interplay of the inherent electronic properties of the pyridine nucleus and the influence of its three substituents: an ethoxy group, a fluorine atom, and a carbaldehyde group. These substituents modulate the electron density and steric environment of the ring, thereby dictating its behavior in various chemical transformations.

Electrophilic Aromatic Substitution: Positional Selectivity and Limitations

Electrophilic aromatic substitution (EAS) on a pyridine ring is generally more challenging than on a benzene (B151609) ring due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. quora.comquora.comwikipedia.org The nitrogen atom makes the pyridine ring electron-deficient, a characteristic that is further exacerbated by the presence of the electron-withdrawing carbaldehyde group at the 4-position. organicchemistrytutor.com

The directing effects of the substituents on the pyridine ring are as follows:

Ethoxy Group (-OEt) at C2: This is an activating group that directs electrophilic attack to the ortho and para positions through a resonance effect (+M), where the oxygen's lone pairs donate electron density to the ring. youtube.comlibretexts.org

Fluorine Atom (-F) at C3: Halogens are generally deactivating due to their inductive electron-withdrawing effect (-I). However, they are ortho, para-directing because of a competing resonance effect (+M) where a lone pair on the halogen can be donated to the ring. csbsju.eduwikipedia.org In the case of fluorine, the inductive effect is strong, but the resonance effect still directs substitution to the ortho and para positions. wikipedia.orgacs.org

Carbaldehyde Group (-CHO) at C4: This is a deactivating group that directs electrophilic attack to the meta position through both inductive and resonance effects (-I, -M), which withdraw electron density from the ring. organicchemistrytutor.com

Considering the positions on the pyridine ring relative to these substituents, the electronic influences are complex. The C5 and C6 positions are the only available sites for substitution. The C5 position is meta to the deactivating carbaldehyde group and ortho to the directing fluorine atom. The C6 position is ortho to the pyridine nitrogen (a deactivated position) and meta to the fluorine. Given that pyridine itself typically undergoes electrophilic substitution at the 3- (and 5-) position under harsh conditions, and considering the combined deactivating effects of the nitrogen atom and the carbaldehyde group, electrophilic aromatic substitution on this compound is expected to be very difficult and require forcing conditions. quora.comyoutube.com If a reaction were to occur, the C5 position would be the most likely site of attack, influenced by the directing effects of the ethoxy and fluoro groups.

| Substituent |

Nucleophilic Aromatic Substitution: Activation by Fluorine and Nitrogen

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridine rings, particularly when they are substituted with good leaving groups and electron-withdrawing groups. wikipedia.org The pyridine nitrogen atom inherently makes the ring more susceptible to nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex). wikipedia.orgyoutube.com

In this compound, the fluorine atom at the C3 position is not ideally positioned for activation by the pyridine nitrogen, which most strongly activates the C2, C4, and C6 positions. However, the presence of the strongly electron-withdrawing carbaldehyde group at C4 significantly enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack.

| Feature |

Organometallic Reactions: Lithium-Halogen Exchange and Cross-Coupling Strategies

Organometallic reactions provide powerful methods for the functionalization of aromatic rings.

Lithium-Halogen Exchange: This reaction typically involves the exchange of a halogen atom (usually bromine or iodine) with lithium from an organolithium reagent, such as n-butyllithium. wikipedia.orgharvard.edu This process is generally very fast, often faster than nucleophilic addition. wikipedia.org However, the rate of exchange follows the trend I > Br > Cl, with aryl fluorides being largely unreactive. wikipedia.org The carbon-fluorine bond is exceptionally strong and not easily cleaved by this method. reddit.comprinceton.edu Therefore, a direct lithium-halogen exchange involving the fluorine atom on this compound is highly unlikely under standard conditions. Alternative strategies, such as directed ortho-metalation, might be considered for introducing an organometallic handle onto the ring, but this would depend on the directing ability of the existing substituents and the acidity of the ring protons.

Cross-Coupling Strategies: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are versatile methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com Halopyridines are common substrates in these reactions. While C-F bonds are generally less reactive in oxidative addition to palladium(0) compared to C-Cl, C-Br, and C-I bonds, cross-coupling reactions of fluoropyridines are known, often requiring specific catalyst systems. mdpi.comresearchgate.net The presence of activating groups or a highly electron-deficient ring can facilitate the oxidative addition step. Given the electron-deficient nature of the this compound ring system, it could potentially undergo cross-coupling reactions at the C-F bond with suitable catalysts and coupling partners, such as boronic acids (Suzuki coupling). mdpi.com

Transformations Involving the Carbaldehyde Functionality

The carbaldehyde group at the C4 position is a versatile functional handle for a wide range of chemical transformations, allowing for the extension of the carbon skeleton and the introduction of new functional groups.

Condensation Reactions with Nitrogen and Oxygen Nucleophiles (e.g., Oxime Formation)

Aldehydes readily undergo condensation reactions with nitrogen and oxygen nucleophiles. A prominent example is the formation of oximes through the reaction with hydroxylamine (B1172632). harvard.edu This reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to yield the oxime. This transformation is often used for the characterization and protection of aldehydes.

| Reactant |

Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Wittig, Knoevenagel)

The carbaldehyde group is an excellent electrophile for various carbon-carbon bond-forming reactions.

Aldol Condensation: The aldehyde can react with an enolate (generated from another carbonyl compound) in an aldol addition reaction to form a β-hydroxy carbonyl compound. masterorganicchemistry.com Subsequent dehydration can lead to an α,β-unsaturated carbonyl compound in an aldol condensation. masterorganicchemistry.comrsc.org While the this compound itself cannot form an enolate, it can act as the electrophilic partner in a crossed aldol reaction with another enolizable aldehyde or ketone.

Wittig Reaction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. pearson.comlibretexts.orgwikipedia.org The reaction involves a phosphonium (B103445) ylide (Wittig reagent) which attacks the carbonyl carbon of the aldehyde. masterorganicchemistry.comtutorchase.com This leads to the formation of an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. libretexts.orgmasterorganicchemistry.com This reaction is highly versatile and allows for the introduction of a wide variety of substituted vinyl groups at the C4 position of the pyridine ring.

Knoevenagel Condensation: This is a modification of the aldol condensation where the nucleophile is a stabilized carbanion, typically derived from an active methylene (B1212753) compound (e.g., malononitrile, diethyl malonate). bas.bg The reaction is often catalyzed by a weak base. Pyridinecarbaldehydes have been shown to be effective substrates in Knoevenagel condensations, sometimes even proceeding without a catalyst in a water-ethanol mixture to give high yields of electron-deficient alkenes. bas.bgresearchgate.net The pyridine ring itself can activate the methylene compound and the carbonyl group. bas.bg

| Reaction |

Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde functional group in this compound is a versatile site for chemical transformations, readily undergoing both oxidation and reduction.

Oxidation: The aldehyde can be oxidized to a carboxylic acid, 2-Ethoxy-3-fluoropyridine-4-carboxylic acid. This transformation is a common step in the synthesis of more complex derivatives. A variety of oxidizing agents can be employed, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule.

Reduction: The aldehyde group can be reduced to a primary alcohol, (2-Ethoxy-3-fluoropyridin-4-yl)methanol. This can be achieved using a range of reducing agents. Milder reducing agents are typically preferred to avoid unwanted reactions with the pyridine ring or other substituents. Further reduction to a methyl group is also possible under more stringent conditions.

Below is a table summarizing common reagents for these transformations and their expected products.

| Transformation | Reagent(s) | Expected Product |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | 2-Ethoxy-3-fluoropyridine-4-carboxylic acid |

| Oxidation | Jones reagent (CrO₃, H₂SO₄, acetone) | 2-Ethoxy-3-fluoropyridine-4-carboxylic acid |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | (2-Ethoxy-3-fluoropyridin-4-yl)methanol |

| Reduction | Lithium aluminum hydride (LiAlH₄) | (2-Ethoxy-3-fluoropyridin-4-yl)methanol |

Chemical Modifications of the Ethoxy Group

The 2-ethoxy group is a key feature of the molecule, influencing its electronic properties and providing a handle for further chemical modification.

Ethers are generally stable, but the C-O bond can be cleaved under harsh acidic conditions. orgoreview.commasterorganicchemistry.com For aryl ethers, this cleavage typically yields a phenol (B47542) and an alkyl halide. orgoreview.com In the case of this compound, treatment with a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI) would be expected to cleave the ethoxy group. orgoreview.commasterorganicchemistry.com

The mechanism of this cleavage can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the structure of the ether. orgoreview.com For a primary ether like the ethoxy group, an S(_N)2 mechanism is generally favored. orgoreview.com This would involve protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group. masterorganicchemistry.com

Ether exchange reactions, where the ethoxy group is replaced by another alkoxy group, are less common but can be achieved under specific catalytic conditions.

The expected products of ether cleavage are detailed in the table below.

| Reagent(s) | Expected Products |

| Hydrobromic acid (HBr) | 2-Hydroxy-3-fluoropyridine-4-carbaldehyde and Ethyl bromide |

| Hydroiodic acid (HI) | 2-Hydroxy-3-fluoropyridine-4-carbaldehyde and Ethyl iodide |

In electrophilic aromatic substitution reactions, the substituents on the pyridine ring play a crucial role in determining the position of the incoming electrophile. wikipedia.org The ethoxy group is an electron-donating group (EDG) due to the resonance effect of the oxygen lone pairs, which outweighs its inductive electron-withdrawing effect. wikipedia.orgmasterorganicchemistry.com As such, it is an activating group and directs electrophiles to the ortho and para positions. wikipedia.org

However, the pyridine ring itself is an electron-deficient system, which deactivates it towards electrophilic attack compared to benzene. youtube.com The presence of the electron-withdrawing fluoro and carbaldehyde groups further deactivates the ring. The directing effects of all substituents must be considered:

2-Ethoxy group: ortho, para-directing (positions 3 and 5) and activating.

3-Fluoro group: ortho, para-directing (positions 2 and 4) and deactivating.

4-Carbaldehyde group: meta-directing (positions 2 and 6) and strongly deactivating. libretexts.org

The interplay of these directing effects will determine the regiochemical outcome of electrophilic substitution reactions. The most likely positions for substitution would be those activated by the ethoxy group and least deactivated by the other substituents.

The table below summarizes the directing effects of the functional groups.

| Functional Group | Position | Electronic Effect | Directing Effect |

| Ethoxy | 2 | Electron-donating | ortho, para |

| Fluoro | 3 | Electron-withdrawing | ortho, para |

| Carbaldehyde | 4 | Electron-withdrawing | meta |

Regioselectivity and Stereoselectivity in Complex Chemical Transformations

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of this compound, regioselectivity is a key consideration in reactions such as nucleophilic aromatic substitution (S(_N)Ar) and additions to the aldehyde.

In S(_N)Ar reactions, a nucleophile can potentially replace the fluoro or ethoxy group. The position of attack is governed by the electron-withdrawing nature of the pyridine nitrogen and the other substituents, which stabilize the intermediate Meisenheimer complex. The 2- and 4-positions of the pyridine ring are generally more susceptible to nucleophilic attack.

Stereoselectivity is the preferential formation of one stereoisomer over another. For this compound, stereoselectivity would be a factor in reactions involving the creation of a new chiral center. For example, the addition of a nucleophile to the prochiral aldehyde carbonyl group can lead to the formation of a racemic mixture of enantiomers, unless a chiral reagent or catalyst is used to favor the formation of one enantiomer.

The potential regioselective outcomes for a hypothetical nucleophilic addition are presented in the table below.

| Reaction Type | Potential Regioisomers/Stereoisomers | Factors Influencing Selectivity |

| Nucleophilic Aromatic Substitution | Substitution at C2 (ethoxy) or C3 (fluoro) | Leaving group ability, electronic activation of the ring positions, reaction conditions. |

| Nucleophilic Addition to Aldehyde | Formation of (R) and (S) enantiomers of the resulting secondary alcohol | Use of chiral reducing agents or catalysts, steric hindrance from adjacent substituents. |

Advanced Spectroscopic Elucidation of 2 Ethoxy 3 Fluoropyridine 4 Carbaldehyde

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

No experimental IR or Raman spectra have been found for 2-Ethoxy-3-fluoropyridine-4-carbaldehyde. This prevents the analysis of characteristic vibrational frequencies for its functional groups, such as the C=O stretch of the aldehyde, the C-F stretch, C-O-C stretches of the ether, and the pyridine (B92270) ring vibrations.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

Published HRMS data, which would provide the accurate mass of the molecular ion and confirm its elemental composition, is not available. Furthermore, there is no information on the characteristic fragmentation patterns of this specific molecule under mass spectrometry conditions.

Until experimental characterization of this compound is performed and published, a detailed and factual article on its spectroscopic properties cannot be generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

The electronic absorption properties of this compound are characterized by its UV-Vis spectrum, which reveals the electronic transitions within the molecule. The principal chromophore in this molecule is the substituted pyridine ring, which contains π electrons that can be excited to higher energy orbitals by absorbing ultraviolet or visible light. The presence of an ethoxy group (-OCH2CH3), a fluorine atom (-F), and a carbaldehyde group (-CHO) as substituents on the pyridine ring influences the energy of these transitions and, consequently, the absorption maxima (λmax).

The aldehyde group, with its carbonyl (C=O) function, and the pyridine ring itself are the primary sites of electronic excitation. The expected electronic transitions would include π → π* and n → π* transitions. The π → π* transitions, typically of high intensity (large molar absorptivity, ε), arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the pyridine ring) to a π* antibonding orbital.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

| Postulated Transition | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹) | Chromophore |

| π → π | 200 - 280 | 5,000 - 25,000 | Substituted Pyridine Ring |

| n → π | 280 - 350 | 10 - 500 | Carbonyl Group (C=O) and Pyridine Nitrogen |

Note: These are generalized ranges and the actual experimental values may differ.

X-ray Diffraction Analysis for Solid-State Molecular Conformation

X-ray diffraction analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. Such an analysis would provide invaluable information on the molecular conformation of this compound.

A comprehensive search of crystallographic databases and the scientific literature did not yield a reported crystal structure for this compound. Therefore, experimental data on its crystal system, space group, unit cell dimensions, and specific intramolecular parameters are not available at this time.

Should single crystals of sufficient quality be obtained in the future, X-ray diffraction analysis would be expected to reveal key structural features. This would include the planarity of the pyridine ring, the orientation of the ethoxy and carbaldehyde substituents relative to the ring, and any intermolecular interactions, such as hydrogen bonding or π-stacking, that stabilize the crystal lattice. A hypothetical table of crystallographic data that would be obtained from such an experiment is provided below to illustrate the type of information that would be generated.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, Pbca, etc. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z (Molecules per unit cell) | Integer value |

| Density (calculated) | g/cm³ |

| Key Bond Lengths (Å) | e.g., C-F, C=O, C-O, C-N |

| Key Bond Angles (°) | e.g., O=C-C, F-C-C, C-N-C |

| Torsional Angles (°) | Describing substituent orientation |

Note: The data in this table is purely illustrative of the parameters that would be determined from an X-ray diffraction study and does not represent actual experimental data.

Computational and Theoretical Frameworks for Understanding 2 Ethoxy 3 Fluoropyridine 4 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and the energetically favorable arrangement of atoms.

Density Functional Theory (DFT) is a widely used method in computational chemistry that calculates the electronic structure of a molecule based on its electron density. This approach is known for its balance of computational cost and accuracy, making it suitable for a wide range of chemical systems. A typical DFT study on 2-Ethoxy-3-fluoropyridine-4-carbaldehyde would involve selecting an appropriate functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate electronic properties.

The Hartree-Fock (HF) method is another foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF is a crucial starting point for more advanced correlated methods. A comparative HF and DFT study could provide insights into the effects of electron correlation on the structure and properties of the target molecule.

The ethoxy group in this compound introduces conformational flexibility. A thorough conformational analysis, typically performed using DFT or other quantum mechanical methods, would be necessary to identify the most stable conformers and the energy barriers between them. This involves systematically rotating the rotatable bonds and calculating the energy of each resulting structure to map out the potential energy surface. The results would reveal the preferred spatial orientation of the ethoxy and carbaldehyde groups.

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals indicate a molecule's ability to donate or accept electrons. For this compound, the HOMO would likely be distributed over the electron-rich pyridine (B92270) ring and the ethoxy group, while the LUMO would be expected to be localized on the electron-withdrawing carbaldehyde group. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. An NBO analysis of this compound would quantify hyperconjugative interactions, such as the delocalization of electron density from lone pairs into antibonding orbitals, which contribute to the molecule's stability. It would also provide information on atomic charges and hybridization.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map is color-coded to represent different electrostatic potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carbaldehyde group, and positive potential around the hydrogen atom of the carbaldehyde group.

Spectroscopic Property Simulations (e.g., IR, NMR chemical shifts)

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting and predicting experimental results. The simulation of the infrared (IR) spectrum involves calculating the vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled to account for systematic errors in the computational method. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. A simulated NMR spectrum for this compound would predict the chemical shifts for the different hydrogen, carbon, and fluorine nuclei in the molecule, aiding in the assignment of experimental spectra.

Despite a comprehensive search for scholarly articles and research data specifically concerning "this compound," information regarding the computational and theoretical frameworks for its reaction mechanism elucidation through transition state modeling and reaction coordinate analysis is not available in the public domain.

The performed searches did not yield any specific studies, data tables, or detailed research findings that would allow for a scientifically accurate and thorough discussion on this particular topic for this exact compound. General information on computational chemistry, the synthesis of fluoropyridines, and theoretical studies on different pyridine derivatives was found, but no direct research on the reaction mechanisms of this compound using the specified computational methods could be located.

Therefore, it is not possible to generate the requested article section with the required level of detail and adherence to the user's strict instructions, as the necessary scientific data is not present in the available search results.

Strategic Integration of 2 Ethoxy 3 Fluoropyridine 4 Carbaldehyde in Advanced Organic Synthesis

Role as a Key Intermediate in the Construction of Complex Heterocyclic Systems

The inherent reactivity and functional group array of 2-Ethoxy-3-fluoropyridine-4-carbaldehyde make it an ideal precursor for synthesizing fused heterocyclic systems, which are core structures in many biologically active compounds.

The aldehyde and the adjacent fluorine atom on the pyridine (B92270) ring are key functionalities that can be leveraged to construct fused ring systems.

Furo[2,3-b]pyridines: The synthesis of the furo[2,3-b]pyridine scaffold can be envisioned through a tandem reaction sequence starting with this compound. A common strategy for building this fused system involves the reaction of a 2-halopyridine with a suitable nucleophile, followed by intramolecular cyclization nih.gov. A plausible route would involve a Horner-Wadsworth-Emmons reaction of the aldehyde to generate an α,β-unsaturated ester. Subsequent intramolecular nucleophilic aromatic substitution of the fluorine by the oxygen of the enolate would yield the desired furo[2,3-b]pyridine core.

Pyrazolo[3,4-b]pyridines: This important class of heterocycles can be accessed from substituted pyridine aldehydes. One established method involves the condensation of a 5-aminopyrazole with a 1,3-dielectrophile mdpi.commdpi.com. This compound can be elaborated into a suitable reaction partner. For instance, a Claisen-Schmidt condensation of the aldehyde with a ketone could form an α,β-unsaturated ketone, which can then undergo a cyclocondensation reaction with a substituted hydrazine or aminopyrazole to furnish the pyrazolo[3,4-b]pyridine skeleton mdpi.comresearchgate.net.

Thieno[2,3-b]pyridines: The construction of the thieno[2,3-b]pyridine system often relies on the Gewald reaction or modifications thereof, typically starting from 2-mercaptopyridine derivatives nih.govresearchgate.net. To utilize this compound, a synthetic sequence could involve the conversion of the aldehyde to a nitrile group (e.g., via an oxime intermediate). The ethoxy group at the 2-position could then be displaced by a sulfur nucleophile (e.g., NaSH) to generate a 2-mercapto-3-fluoropyridine-4-carbonitrile intermediate. This intermediate could then undergo Thorpe-Ziegler type cyclization with an α-halo ketone or ester to build the fused thiophene ring researchgate.netarkat-usa.org.

| Target Heterocycle | Key Intermediate from Starting Aldehyde | Cyclization Strategy | Relevant Literature Precedent |

|---|---|---|---|

| Furo[2,3-b]pyridine | α,β-Unsaturated Ester | Intramolecular SNAr | nih.gov |

| Pyrazolo[3,4-b]pyridine | α,β-Unsaturated Ketone | Cyclocondensation with Hydrazine/Aminopyrazole | mdpi.comresearchgate.net |

| Thieno[2,3-b]pyridine | 2-Mercaptonicotinonitrile Derivative | Thorpe-Ziegler Cyclization | nih.govarkat-usa.org |

The title compound is an excellent starting point for creating highly decorated pyridine rings, as its existing functional groups can be selectively manipulated. The aldehyde is a versatile handle for introducing new carbon-carbon bonds via reactions like Wittig, Grignard, or aldol (B89426) reactions nih.gov. Furthermore, multicomponent reactions (MCRs) can leverage the aldehyde functionality to rapidly build molecular complexity in a single step nih.gov. The fluorine atom at the 3-position is activated towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of oxygen, nitrogen, and sulfur nucleophiles under relatively mild conditions nih.govacs.org. This dual reactivity enables a programmed, site-selective functionalization of the pyridine scaffold.

Derivatization for Specialized Reagents and Ligands (e.g., Recyclable Fluoropyridine Derivatives)

The aldehyde functionality is readily derivatized to create specialized chemical tools. Reaction with hydrazines or hydroxylamines can yield hydrazone or oxime derivatives, respectively, which are useful as ligands or as probes for biological systems thermofisher.comresearchgate.net. For example, condensation with a fluorescent hydrazine like dansyl hydrazine would produce a fluorogenic probe thermofisher.com. To create recyclable reagents, the aldehyde can serve as an anchor point for immobilization onto a solid support, such as a polymer resin. Subsequent chemical transformations on the pyridine ring would yield a functionalized, heterogeneous reagent that can be easily recovered and reused after a reaction.

Development of Chiral Pyridine-Containing Scaffolds

Chiral pyridine ligands are of significant interest in asymmetric catalysis chemrxiv.orgchemrxiv.org. This compound serves as a pro-chiral starting material for the synthesis of such scaffolds. A straightforward approach involves the condensation of the aldehyde with a chiral primary or secondary amine to form a chiral imine. Alternatively, reaction with a chiral amino alcohol can produce a stable chiral oxazolidine. These new chiral pyridine derivatives can be employed as ligands in metal-catalyzed asymmetric transformations, where the pyridine nitrogen and the newly introduced heteroatom can act as a bidentate chelating system to create a chiral environment around the metal center chemrxiv.org.

Application in Metal-Catalyzed Processes: Directing Group Capabilities and Ligand Design

The structural features of this compound make it relevant in the field of metal catalysis, both as a substrate and as a ligand precursor.

Directing Group Capabilities: In C-H activation chemistry, a coordinating functional group can direct a metal catalyst to a specific C-H bond, enabling regioselective functionalization. Both the pyridine nitrogen and the aldehyde group are known directing groups nih.govresearchgate.net. The pyridine nitrogen can direct functionalization at the C5 position (ortho to the aldehyde). The aldehyde itself can also direct ortho C-H activation, although in some catalytic systems, it can be cleaved during the reaction, acting as a "traceless" directing group nih.gov. This directing group potential allows for the late-stage functionalization of the pyridine ring at positions that might otherwise be difficult to access.

Ligand Design: Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis nih.govresearchgate.net. The title compound is a valuable precursor for designing novel ligands. For instance, reduction of the aldehyde to an alcohol, followed by etherification, can generate a series of N,O-bidentate ligands. Condensation with various amines can produce a library of N,N'-bidentate imine (Schiff base) ligands. The electronic properties of these ligands, and thus the reactivity of their metal complexes, are modulated by the electron-donating ethoxy group and the electron-withdrawing fluorine atom, allowing for fine-tuning of catalytic activity nih.gov.

| Modification of Aldehyde | Resulting Functional Group | Potential Ligand Type | Chelating Atoms |

|---|---|---|---|

| Reduction | Hydroxymethyl | Amino alcohol | N, O |

| Condensation with amine | Imine (Schiff Base) | Iminopyridine | N, N' |

| Condensation with chiral amino alcohol | Oxazolidine | Chiral N,O-ligand | N, O |

Precursors for Advanced Fluoro-Containing Molecular Scaffolds (e.g., Trifluoromethylpyridines)

The incorporation of fluorine, particularly trifluoromethyl (CF₃) groups, into pyridine rings is a proven strategy for enhancing the biological activity and metabolic stability of pharmaceuticals and agrochemicals nbinno.comresearchoutreach.org. While the direct conversion of the aldehyde or ethoxy group of this compound into a trifluoromethyl group is not a standard transformation, the compound is nonetheless a critical precursor for other advanced fluoro-containing scaffolds. Its existing fluorine atom significantly influences the molecule's electronic properties and provides a site for further functionalization. Synthetic methods for producing trifluoromethylpyridines often involve building the ring from a trifluoromethyl-containing precursor or by harsh fluorination of picoline derivatives nih.gov. As a readily available, functionalized fluoropyridine, this compound provides an alternative entry point to novel fluorinated molecules where the existing fluorine and other functional groups can be strategically retained or modified to create complex drug candidates and materials.

Conclusion and Future Research Perspectives in Fluorinated Pyridine Chemistry

Summary of Current Academic Contributions Pertaining to 2-Ethoxy-3-fluoropyridine-4-carbaldehyde

There are no specific academic contributions documented for this compound in the currently available scientific literature.

Identification of Remaining Challenges and Unexplored Methodologies in Synthesis and Reactivity

The absence of literature on this compound means that specific challenges and unexplored methodologies for its synthesis and reactivity have not been identified. General challenges in the synthesis of multi-substituted pyridines often involve controlling regioselectivity and functional group compatibility.

Prospective Directions for Future Academic Exploration and Mechanistic Investigations of this compound

Given the lack of existing research, any future academic exploration would need to begin with the fundamental synthesis and characterization of this compound. Subsequent mechanistic investigations would be entirely novel and could explore its reactivity in various organic transformations.

Q & A

Q. What are the optimized synthetic routes for 2-Ethoxy-3-fluoropyridine-4-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer:

- Lithiation-Formylation Strategy : A common approach involves lithiation of the pyridine core at low temperatures (-78°C) using n-BuLi in anhydrous THF, followed by formylation with DMF. This method, adapted from similar fluoropyridine-carbaldehyde syntheses, requires strict temperature control to avoid side reactions (e.g., over-lithiation or decomposition) .

- Ethoxy Group Installation : Ethoxy substitution can be achieved via nucleophilic aromatic substitution (SNAr) using ethanol under basic conditions or through palladium-catalyzed coupling. Yield optimization requires monitoring pH and reaction time to prevent hydrolysis of the aldehyde group .

- Purification : Column chromatography with ethyl acetate/hexane gradients or recrystallization from dichloromethane/hexane mixtures is recommended to isolate the aldehyde while minimizing degradation .

Q. How can researchers ensure the structural fidelity and purity of this compound?

Methodological Answer:

- Analytical Techniques : Use / NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and ethoxy/fluorine substituents. LC-MS or HPLC with UV detection (λ = 254–280 nm) can assess purity (>95% by area normalization) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) is ideal for resolving ambiguities in regiochemistry, though crystallization may require slow evaporation from non-polar solvents .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE and Ventilation : Use nitrile gloves, lab coats, and fume hoods to prevent skin/eye contact and inhalation. The compound’s aldehyde group may sensitize respiratory pathways .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous washes to prevent aldehyde polymerization .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., aldehyde oxidation vs. ethoxy hydrolysis) affect synthetic outcomes?

Methodological Answer:

- Mechanistic Probes : Conduct kinetic studies under varied pH and temperature. For example, under acidic conditions, the aldehyde may oxidize to a carboxylic acid, while basic conditions risk ethoxy hydrolysis. Monitor intermediates via in-situ IR or NMR to identify dominant pathways .

- Stabilization Strategies : Add antioxidants (e.g., BHT) to suppress aldehyde oxidation or use protecting groups (e.g., acetals) during ethoxy installation .

Q. What computational methods can predict the reactivity of this compound in nucleophilic additions?

Methodological Answer:

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. For instance, the aldehyde carbon is typically more reactive than the fluorinated position. Solvent effects (e.g., THF vs. DCM) can be simulated using polarizable continuum models (PCM) .

- Transition-State Analysis : Identify steric hindrance from the ethoxy group using Gaussian or ORCA software, which may explain regioselectivity in cross-coupling reactions .

Q. How can researchers address contradictions in reported spectroscopic data for fluorinated pyridine derivatives?

Methodological Answer:

Q. What methodologies assess the environmental impact of this compound?

Methodological Answer:

- Persistence/Bioaccumulation : Perform OECD 301/302 biodegradation tests in simulated wastewater. Use logP calculations (e.g., Crippen’s method) to estimate bioaccumulation potential, though experimental validation via fish/soil assays is critical due to data gaps .

- Toxicity Profiling : Leverage in vitro assays (e.g., Ames test for mutagenicity, Daphnia magna EC50) as preliminary screens before in vivo studies .

Methodological Notes

- Contradictions in Synthesis : and highlight divergent lithiation conditions (e.g., solvent choice, stoichiometry), necessitating empirical optimization for each target derivative.

- Data Gaps : Ecological and chronic toxicity data are absent in available literature, emphasizing the need for novel studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.